AKT-I-1

Descripción general

Descripción

AKT-I-1 is a selective reversible inhibitor of Akt1.

Aplicaciones Científicas De Investigación

Oncología

AKT, un efector crítico de la cascada de señalización de la fosfoinositol 3-quinasa (PI3K), es un objetivo terapéutico intensamente perseguido en oncología . Los inhibidores de AKT han demostrado una amplia actividad antitumoral en una serie de modelos preclínicos activos en PI3K . La actividad clínica de los inhibidores de AKT como agentes únicos se ha limitado principalmente a tumores con una mutación de punto caliente activadora de AKT poco frecuente .

Farmacología

Los inhibidores de AKT se han evaluado utilizando farmacología in vitro, perfil molecular y ensayos bioquímicos junto con modelado estructural . Estas evaluaciones han demostrado diferencias claras entre los inhibidores de AKT competitivos con ATP y los alostéricos .

Resistencia a los medicamentos

Algunas mutaciones pueden causar resistencia a los medicamentos de forma isoforma-selectiva a pesar de la alta conservación estructural entre las isoformas de AKT . Esto destaca la importancia de comprender el papel específico de las diferentes isoformas de AKT en la resistencia a los medicamentos.

Combinaciones de medicamentos

Se han derivado firmas fosfoproteómicas de evaluaciones específicas de clase de fármacos, y estas se han utilizado para identificar combinaciones de fármacos efectivas . Esto ilustra la utilidad de los inhibidores de AKT individuales, tanto como fármacos como como sondas químicas .

Monitoreo de tejido vivo

El ratón biosensor Akt-FRET permite la evaluación longitudinal de la actividad de AKT utilizando imágenes intravitales en conjunto con la estabilización de imágenes y la tecnología de ventana óptica . Esta herramienta se puede utilizar para monitorear la actividad de AKT de forma espaciotemporalmente resuelta in vivo .

Contextos de la enfermedad

El ratón biosensor Akt-FRET se ha utilizado para monitorear la actividad de AKT en varios contextos de enfermedades, incluidos los modelos de cáncer . También se ha utilizado para monitorear la respuesta a la focalización de fármacos en modelos esferoides y organotípicos .

Síndrome metabólico

La activación aberrante de AKT ocurre en el síndrome metabólico, lo que la convierte en un objetivo importante para el tratamiento de esta enfermedad . La dinámica de la activación de AKT se puede monitorear en tiempo real en diversos tejidos, incluso en islotes individuales del páncreas, en tejido adiposo marrón y blanco, y en el músculo esquelético .

Trastornos inmunitarios

AKT también juega un papel en los trastornos inmunitarios . El ratón biosensor Akt-FRET proporciona una herramienta importante para estudiar la dinámica de AKT en contextos de tejido vivo y tiene amplias aplicaciones preclínicas .

Mecanismo De Acción

Target of Action

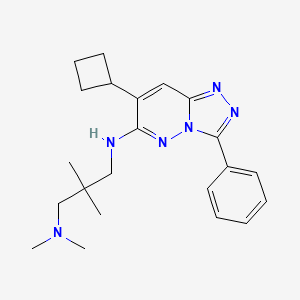

AKT-I-1, also known as N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine or Akt-l-1, primarily targets the Akt family of proteins , also known as Protein Kinase B (PKB) . The Akt family consists of three isoforms: Akt1, Akt2, and Akt3 . These proteins are serine/threonine-specific protein kinases that play a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of Akt itself and Akt-mediated downstream signal proteins, thereby inhibiting the proliferation of cancer cells . The unique activation mechanism of Akt involves a change in the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain . This makes Akt a suitable target for highly specific allosteric modulation .

Biochemical Pathways

This compound affects the PI3K/Akt/mTOR signaling pathway . When this pathway is activated, it influences cell proliferation, cell growth, and apoptosis . Akt-mediated phosphorylation of TSC2 releases TSC-inhibition of the GTPase, RSD homolog enriched in brain (RHEB), and RHEB activates mTORC1 kinase . Moreover, when the pathway is activated by insulin, insulin receptor substrate 1 (IRS-1) transcription is down-regulated, in a negative feedback loop via mTORC1 and S6K1 activation .

Pharmacokinetics

The pharmacokinetics of Akt inhibitors like this compound have been studied in clinical trials . Maximum plasma concentrations and area under the plasma concentration-time curves from time 0 to 24 hours were generally dose proportional at >75-mg doses; the median time to peak plasma concentrations was 1.5 to 2.5 hours post dose, with a half-life of approximately 1.7 days .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation and the modulation of various downstream effectors, e.g. NF-κB, Bcl-2 family proteins, FOXO transcription factors, and MDM2, which in turn stimulate tissue growth . Moreover, dual phosphorylation at Ser477/Thr479 activates Akt1 through a different allosteric mechanism via an apparent activation loop interaction that reduces autoinhibition by the PH domain and weakens PIP3 affinity .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other mutations. For instance, some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms . Moreover, the use of Akt inhibitors in patients with breast cancer could paradoxically accelerate metastatic progression in some genetic contexts .

Propiedades

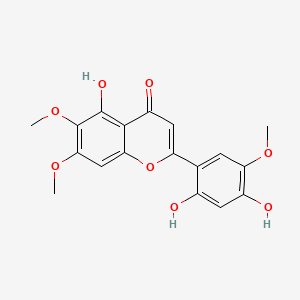

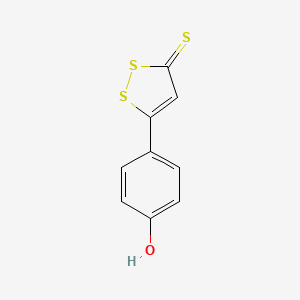

IUPAC Name |

N-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N',N',2,2-tetramethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6/c1-22(2,15-27(3)4)14-23-20-18(16-11-8-12-16)13-19-24-25-21(28(19)26-20)17-9-6-5-7-10-17/h5-7,9-10,13,16H,8,11-12,14-15H2,1-4H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCXKEHHZXEWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1C4CCC4)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437693 | |

| Record name | Akt-l-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473382-39-7 | |

| Record name | Akt-I-1 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473382397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akt-l-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate](/img/structure/B1665613.png)

![2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride](/img/structure/B1665614.png)